

Clomipramine pharmacokinetics absorption distribution metabolism excretion

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Compound Focus: Clomipramine Hydrochloride

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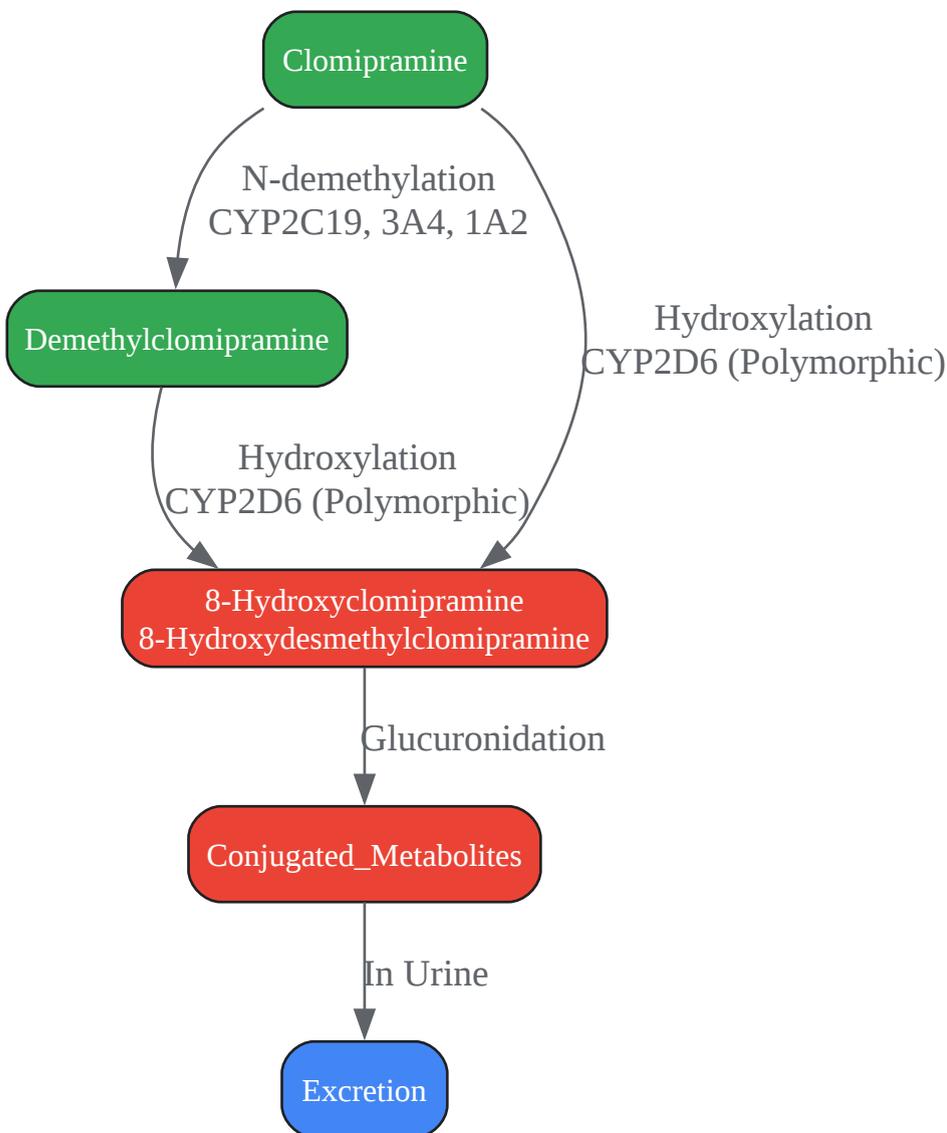
Pharmacokinetic Properties of Clomipramine

Parameter	Clomipramine (Parent Drug)	Desmethylclomipramine (Active Metabolite)
Bioavailability	~50% (due to significant first-pass metabolism) [1] [2]	Not Applicable
Time to Peak Plasma Concentration (Tmax)	2 - 6 hours (after oral administration) [1] [3]	--
Protein Binding	97 - 98% [1] [2] [3]	97 - 99% [1]
Apparent Volume of Distribution (Vd)	~17 L/kg [1] or >1000 L [4] [5]	--
Elimination Half-Life (t1/2)	19 - 37 hours [1] [2] [3]	54 - 77 hours [1] [2] [3]
Time to Reach Steady-State	Approximately 1 - 2 weeks (parent drug); up to 3 weeks for both active moieties [1] [4] [5]	--

Parameter	Clomipramine (Parent Drug)	Desmethylclomipramine (Active Metabolite)
Route of Elimination	Urine (51-60%) and Feces (24-32%) [1] [2]	--

Metabolism and Key Influencing Factors

Clomipramine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 (CYP) enzyme system [1] [3]. The metabolic pathway is a primary source of the drug's high interindividual variability.



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Key metabolic pathway of Clomipramine, showing major enzymes involved.

Several factors significantly influence this metabolic process:

- **Genetic Polymorphism:** The hydroxylation of both clomipramine and desmethylclomipramine is controlled by the polymorphic CYP2D6 enzyme [4] [5]. Patients who are genetically "poor metabolizers" accumulate higher concentrations of desmethylclomipramine, leading to an increased risk of serious side effects and/or non-response [1] [4] [5].
- **Drug-Drug Interactions:**
 - **Enzyme Inhibitors:** Coadministration with CYP450 inhibitors (e.g., **quinidine**, **cimetidine** for CYP2D6; **fluvoxamine** for CYP1A2) can increase plasma levels of clomipramine, raising the risk of toxicity [1] [3].
 - **Enzyme Inducers:** Drugs like **barbiturates** and **phenytoin** can reduce plasma levels of clomipramine, potentially diminishing its therapeutic effect [3].
- **Patient Factors:** **Smoking** induces demethylation, while **long-term alcohol intake** may reduce it [4] [5]. **Age** diminishes both demethylation and hydroxylation pathways, necessitating lower daily doses in most elderly patients [4] [5] [6].

Therapeutic Range and Monitoring

Clomipramine has a fairly narrow therapeutic range. Analysis of available information indicates that total blood concentrations (clomipramine + desmethylclomipramine) below **150 µg/L** are often associated with non-response, while concentrations above **450 µg/L** seldom lead to further improvement in efficacy and are associated with increased side effects [4] [5]. This narrow range, combined with high interindividual variability, makes the drug an ideal candidate for therapeutic drug monitoring (TDM) in clinical practice [4] [5].

Experimental Methodologies in Pharmacokinetic Studies

The quantitative data on clomipramine's pharmacokinetics have been derived from various methodological approaches used in observational studies and clinical trials [4] [5]:

- **Analytical Techniques:** Key methods for determining plasma concentrations of clomipramine and its metabolites include **gas-liquid chromatography (GLC) with nitrogen detection** [4], **high-performance liquid chromatography (HPLC)** [4], and **mass fragmentographic analysis** [4].
- **Study Designs:** Pharmacokinetic parameters are typically determined in healthy volunteers or patient populations through studies measuring plasma concentration at multiple time points after a single dose and at steady-state during multiple-dose administration [4].

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